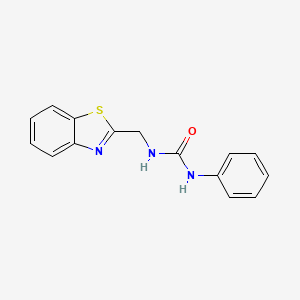
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone, also known as DMPE, is a synthetic compound that has been widely used in scientific research. DMPE belongs to the class of naphthyridine derivatives and has been found to have potent biological activities.
作用机制
The exact mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone is not fully understood. However, it has been proposed that 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and enhance antioxidant defense mechanisms. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been found to improve cognitive function and protect against neurodegenerative diseases.
实验室实验的优点和局限性
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized with high purity. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been extensively studied and its biological activities are well characterized. However, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone is also relatively unstable and can degrade over time, which can affect its biological activity.
未来方向
There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is to investigate the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in various disease models. Another direction is to explore the mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in more detail, particularly its effects on signaling pathways and gene expression. In addition, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in vivo to better understand its potential clinical applications. Finally, the development of novel 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone derivatives with improved solubility and stability could further enhance its biological activity and therapeutic potential.
合成方法
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone can be synthesized through a multi-step procedure. The first step involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of acetic acid and acetic anhydride to yield 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone. The purity of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone can be improved by recrystallization from ethanol.
科学研究应用
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to have neuroprotective properties and can improve cognitive function. In addition, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been used as a tool compound to investigate the mechanism of action of various biological pathways.
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-3-9-16(13)21-12-17(20)19-11-5-7-14-15(19)8-4-10-18-14/h2-4,6,8-10H,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUFIVWEDLQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)
![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)


![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)